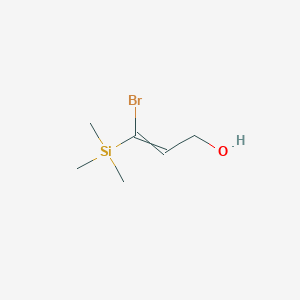
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol is an organosilicon compound that features a bromine atom, a trimethylsilyl group, and an allylic alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol typically involves the bromination of 3-(trimethylsilyl)prop-2-en-1-ol. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled conditions . The reaction proceeds via electrophilic addition of bromine to the double bond, followed by deprotonation to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient mixing, and maintaining strict control over temperature and reaction times to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Epoxidation: The double bond can be epoxidized using peracids like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Common Reagents and Conditions
Oxidation: Pyridinium dichlorochromate (PDC), chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines, thiols
Epoxidation: m-Chloroperbenzoic acid (m-CPBA)
Major Products Formed
Oxidation: Aldehydes or ketones
Substitution: Various substituted derivatives depending on the nucleophile used
Epoxidation: Epoxides
Scientific Research Applications
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol depends on the specific reaction it undergoes. For example, in epoxidation reactions, the compound reacts with peracids to form an epoxide intermediate. The trimethylsilyl group can stabilize the transition state, facilitating the reaction . In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)prop-2-en-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a triple bond instead of a double bond, leading to different reactivity and applications.
3-(Trimethylsilyl)propargyl alcohol: Similar structure but with a different functional group arrangement, affecting its chemical behavior.
Uniqueness
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products through various chemical reactions .
Properties
CAS No. |
87071-04-3 |
|---|---|
Molecular Formula |
C6H13BrOSi |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
3-bromo-3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H13BrOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3 |
InChI Key |
VNQBACMSXIPWGB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















